molecular formula C20H19N3O2 B11541581 N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11541581
M. Wt: 333.4 g/mol
InChI Key: KIXZEJKXBSBDQJ-WSDLNYQXSA-N
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Description

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydroxy-methylphenyl group and a naphthylamino group linked through an acetohydrazide moiety. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and 2-(naphthalen-1-ylamino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
  • N’-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
  • N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide stands out due to its unique combination of a hydroxy-methylphenyl group and a naphthylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C20H19N3O2/c1-14-9-10-16(19(24)11-14)12-22-23-20(25)13-21-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,21,24H,13H2,1H3,(H,23,25)/b22-12+

InChI Key

KIXZEJKXBSBDQJ-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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